Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl piperidine-1-carboxylate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: Benzyl piperidine-1-carboxylate and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter release and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a monoamine releasing agent, influencing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is mediated through its binding to and activation of specific receptors and transporters in the nervous system.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different functional groups.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another piperidine derivative with distinct chemical properties.
Uniqueness
Benzyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
benzyl 4-(ethylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13;/h3-7,14,16H,2,8-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJAXDFUQTSNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660915 |
Source
|
Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202990-43-9 |
Source
|
Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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